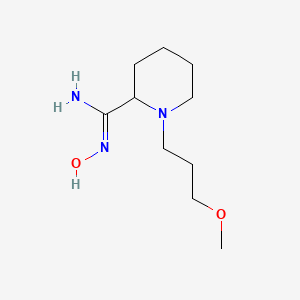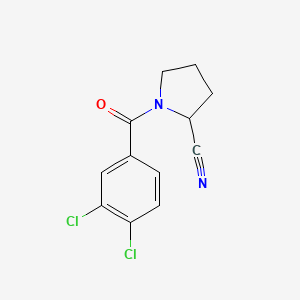![molecular formula C12H13ClN2O3 B7578914 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid, also known as CCPMAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CCPMAA is a derivative of pyridine and has a cyclopropylmethyl group attached to it, which makes it a unique compound with interesting properties.
Wirkmechanismus
The mechanism of action of 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In medicinal chemistry, 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and Alzheimer's disease. In agriculture, 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to modulate the activity of specific receptors in plants, leading to improved growth and yield.
Biochemical and Physiological Effects:
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to induce cell death in cancer cells and improve cognitive function in animal models of Alzheimer's disease. In agriculture, 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to improve plant growth and yield by modulating various physiological processes, such as photosynthesis and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research. Another advantage is that it has a unique structure that can be used as a building block for the synthesis of novel materials. One limitation is that it has not been extensively studied in humans, which limits its potential use as a drug candidate. Another limitation is that it may have toxic effects at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. In agriculture, future research could focus on optimizing the use of 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid as a plant growth regulator to improve crop yield. Overall, 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has the potential to be a valuable compound for various applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid involves several steps that require specific reagents and conditions. The first step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridinecarbonyl chloride. The second step involves the reaction of the resulting chloride with cyclopropylmethylamine to form 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid. The synthesis of 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been used as a plant growth regulator to improve crop yield.
Eigenschaften
IUPAC Name |
2-[(5-chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-4-10(14-5-9)12(18)15(7-11(16)17)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVPWFNFGXRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)


